(E)-2-cyano-N-(6-methylpyridin-2-yl)-3-(3-nitrophenyl)acrylamide
Description
Properties
IUPAC Name |
(E)-2-cyano-N-(6-methylpyridin-2-yl)-3-(3-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O3/c1-11-4-2-7-15(18-11)19-16(21)13(10-17)8-12-5-3-6-14(9-12)20(22)23/h2-9H,1H3,(H,18,19,21)/b13-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCFCVDFHCBAIB-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)NC(=O)/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-cyano-N-(6-methylpyridin-2-yl)-3-(3-nitrophenyl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its antibacterial, antifungal, and anti-infective properties, supported by recent research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C16H12N4O3
- Molecular Weight : 308.29 g/mol
- IUPAC Name : (E)-2-cyano-N-(6-methylpyridin-2-yl)-3-(3-nitrophenyl)prop-2-enamide
- CAS Number : 496021-26-2
The compound features a cyano group, a pyridine moiety, and a nitrophenyl group, which contribute to its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties. For instance:
-
Antibacterial Activity :
- The compound has demonstrated moderate to significant antibacterial activity against various Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values for different strains have been reported as follows:
- Bacillus subtilis : 4.69 to 22.9 µM
- Staphylococcus aureus : 5.64 to 77.38 µM
- Escherichia coli : 2.33 to 156.47 µM
- Pseudomonas aeruginosa : 13.40 to 137.43 µM
- The compound has demonstrated moderate to significant antibacterial activity against various Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values for different strains have been reported as follows:
- Antifungal Activity :
Anti-infective Properties
A study focusing on deubiquitinase (DUB) inhibitors identified derivatives of cyanoacrylamides, including this compound, that showed promising anti-infective activity against intracellular pathogens like Listeria monocytogenes. The compound inhibited DUB activity in macrophages, reducing the replication of pathogens with minimal toxicity . This suggests potential applications in treating infections where DUBs play a regulatory role in inflammation and immune responses.
Structure-Activity Relationship (SAR)
The biological activity of (E)-2-cyano-N-(6-methylpyridin-2-yl)-3-(3-nitrophenyl)acrylamide can be influenced by its structural components:
| Component | Influence on Activity |
|---|---|
| Cyano Group | Enhances reactivity and binding affinity |
| Pyridine Moiety | Contributes to antimicrobial properties |
| Nitro Group | Increases lipophilicity and bioactivity |
Research indicates that modifications in the structure can lead to variations in potency against specific microbial strains .
Case Studies
- In Vitro Studies :
- Comparative Analysis :
Comparison with Similar Compounds
Structural Comparison
Table 1: Structural Features of Selected Acrylamide Derivatives
Key Observations :
- Nitro Group Positioning : The target compound shares the 3-nitrophenyl group with , and , which is critical for π-π stacking and charge-transfer interactions. In contrast, uses a 4-chlorophenyl group, altering electronic density.
- Amide Substituents: The 6-methylpyridin-2-ylamide group in the target compound contrasts with the 4-phenoxyphenylamide in and the benzo[d]thiazolylamide in , affecting solubility and hydrogen-bonding capacity.
Physical and Spectroscopic Properties
Table 2: Comparative Physical and Spectral Data
| Compound | Melting Point (°C) | ¹H-NMR (δ NHCO) | HRMS (Observed) |
|---|---|---|---|
| 12e (3-nitrophenyl) | 270–272 | 10.26 | 475.16374 |
| 12f (2-methoxyphenyl) | 246–247 | 10.08 | 460.16676 |
| 12h (4-fluorophenyl) | 194–198 | 10.28 | — |
Key Observations :
- Melting Points : Nitro-substituted analogs (e.g., 12e ) exhibit higher melting points (270–272°C) compared to methoxy or fluoro derivatives, likely due to stronger dipole-dipole interactions. The target compound may follow this trend.
- ¹H-NMR : The NHCO proton in nitro-containing compounds resonates near δ 10.2–10.3 , consistent with strong hydrogen bonding.
- HRMS : Precision in molecular mass confirmation is critical; deviations <0.01 Da are typical for high-resolution instruments .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (E)-2-cyano-N-(6-methylpyridin-2-yl)-3-(3-nitrophenyl)acrylamide?
- Methodological Answer : The compound can be synthesized via a Knoevenagel condensation reaction between 3-nitrophenylacetaldehyde derivatives and cyanoacetamide analogs. A typical protocol involves reacting 6-methylpyridin-2-amine with cyanoacetic acid under acidic or basic conditions, followed by condensation with 3-nitrobenzaldehyde. Catalysts such as piperidine or acetic acid are often used to facilitate the reaction. Purification is achieved via column chromatography (e.g., 30–50% ethyl acetate in hexane) and recrystallization .
- Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the cyano group. Monitor reaction progress using TLC, and characterize intermediates via -NMR.
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy : - and -NMR (in DMSO- or CDCl) confirm the (E)-configuration via coupling constants () for the α,β-unsaturated system. IR spectroscopy identifies key functional groups (e.g., -CN at ~2250 cm, -NO at ~1520 cm) .
- Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves stereochemistry and packing interactions. Refinement parameters (e.g., R-factors < 5%) ensure structural accuracy .
Q. What initial biological screening assays are recommended for this compound?
- Methodological Answer :
- Anticancer Activity : Screen against cancer cell lines (e.g., MCF-7, glioblastoma) using MTT assays. Measure IC values after 48–72 hours of exposure .
- STAT3 Inhibition : Use Western blotting to assess phosphorylation levels of STAT3 (Tyr705) in JAK2/STAT3-dependent cell models. Dose-response studies (e.g., 5–25 μM) are critical .
- Antimicrobial Screening : Test against Gram-positive/negative bacteria via broth microdilution (MIC values reported as 4–6 μM/mL for related acrylamides) .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield and purity of the compound?
- Methodological Answer :
- Reaction Optimization : Vary solvents (DMF, ethanol), catalysts (e.g., ZnCl), and temperatures (60–100°C). Microwave-assisted synthesis reduces reaction time and improves yield .
- Purification : Use preparative HPLC for challenging separations. For scale-up, employ continuous flow reactors to enhance reproducibility .
- Analytical QC : Implement HPLC-UV/ELSD for purity assessment (>98%) and HRMS for molecular ion confirmation .
Q. What strategies are used to elucidate the structure-activity relationship (SAR) of acrylamide derivatives targeting JAK/STAT pathways?
- Methodological Answer :
- Analog Synthesis : Modify substituents on the pyridine (e.g., bromo, methoxy groups) and nitrophenyl rings. Assess changes in JAK2 inhibition via enzymatic assays (IC) .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes in the JAK2 kinase domain (PDB: 4FVR). Focus on interactions with Lys882 or Glu898 .
- In Vivo Validation : Use xenograft models to correlate in vitro STAT3 inhibition with tumor growth suppression. Monitor toxicity via liver/kidney function markers .
Q. How can contradictions in biological activity data across different studies be resolved?
- Methodological Answer :
- Experimental Variables : Standardize cell lines (e.g., U87MG vs. MCF-7), culture conditions, and compound solubility (use DMSO ≤0.1%). Replicate assays in triplicate .
- Mechanistic Studies : Combine phosphoproteomics (LC-MS/MS) with transcriptomics (RNA-seq) to identify off-target effects or compensatory pathways .
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA, Tukey’s test) to discern trends. Report effect sizes and confidence intervals .
Data Highlights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
